molecular formula C14H10N2OS B184632 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde CAS No. 210825-11-9

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B184632
CAS No.: 210825-11-9
M. Wt: 254.31 g/mol
InChI Key: HVDFEBGVPKLCCY-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thienyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Shows promise as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase and lipoxygenase enzymes.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1-phenyl-3-(2-thienyl)-1H-pyrazole with formylating agents. One common method includes the use of Vilsmeier-Haack reaction, where the pyrazole compound reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position of the pyrazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products:

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid
  • 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-methanol
  • 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-nitrile

Uniqueness: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

1-phenyl-3-thiophen-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDFEBGVPKLCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347332
Record name 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210825-11-9
Record name 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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